
(4-(Cyclopropylcarbamoyl)phenyl)boronic acid
概要
説明
[4-(Cyclopropylcarbamoyl)phenyl]boronic acid: is a boronic acid derivative with the molecular formula C10H12BNO3 . It is known for its unique structure, which includes a cyclopropylcarbamoyl group attached to a phenyl ring, and a boronic acid functional group.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of [4-(cyclopropylcarbamoyl)phenyl]boronic acid typically involves the reaction of 4-bromoaniline with cyclopropyl isocyanate to form the corresponding urea derivative. This intermediate is then subjected to a palladium-catalyzed borylation reaction using bis(pinacolato)diboron to yield the desired boronic acid .
Industrial Production Methods: Industrial production of [4-(cyclopropylcarbamoyl)phenyl]boronic acid follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and catalyst concentration to ensure high yield and purity. The product is typically purified using recrystallization or chromatography techniques .
化学反応の分析
Types of Reactions: [4-(Cyclopropylcarbamoyl)phenyl]boronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Oxidation: The boronic acid group can be oxidized to form the corresponding phenol derivative.
Substitution: The cyclopropylcarbamoyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene or ethanol) are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide or sodium periodate are used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.
Major Products Formed:
Suzuki-Miyaura Coupling: Formation of biaryl compounds.
Oxidation: Formation of phenol derivatives.
Substitution: Formation of substituted urea derivatives.
科学的研究の応用
Chemistry:
Organic Synthesis: [4-(Cyclopropylcarbamoyl)phenyl]boronic acid is used as a building block in the synthesis of complex organic molecules.
Biology:
Enzyme Inhibition: This compound has been studied for its potential to inhibit certain enzymes, making it a candidate for drug development.
Medicine:
Drug Development: Due to its unique structure, it is being explored as a potential therapeutic agent for various diseases.
Industry:
Material Science: It is used in the development of advanced materials with specific properties.
作用機序
The mechanism of action of [4-(cyclopropylcarbamoyl)phenyl]boronic acid involves its interaction with molecular targets such as enzymes or receptors. The boronic acid group can form reversible covalent bonds with active site residues of enzymes, leading to inhibition of enzyme activity. This interaction can modulate various biochemical pathways, making it a valuable tool in medicinal chemistry .
類似化合物との比較
Phenylboronic Acid: Lacks the cyclopropylcarbamoyl group, making it less sterically hindered and potentially less selective in certain reactions.
Cyclopropylboronic Acid: Lacks the phenyl ring, which may affect its reactivity and binding properties.
Uniqueness:
生物活性
Overview
(4-(Cyclopropylcarbamoyl)phenyl)boronic acid is a boronic acid derivative characterized by its unique cyclopropylcarbamoyl group attached to a phenyl ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in enzyme inhibition and therapeutic applications.
Chemical Structure and Properties
- Molecular Formula : C10H12BNO3
- CAS Number : 515140-26-8
- Key Functional Groups : Boronic acid, cyclopropylcarbamoyl
The biological activity of this compound primarily stems from its ability to interact with various enzymes. The boronic acid moiety can form reversible covalent bonds with active site residues, leading to inhibition of enzyme activity. This mechanism is particularly relevant for proteasome inhibition and other enzymatic pathways critical in cancer progression and other diseases.
Enzyme Inhibition
Research indicates that this compound acts as an inhibitor of certain proteases and enzymes involved in cellular processes. For example:
- Proteasome Inhibition : Studies have shown that this compound can inhibit the proteasome, leading to cell cycle arrest in cancer cells at the G2/M phase. This effect was observed in U266 multiple myeloma cells with an IC50 value of approximately 4.60 nM, indicating strong inhibitory potential compared to established inhibitors like bortezomib (IC50 = 7.05 nM) .
Anticancer Activity
The compound has been evaluated for its anticancer properties:
- Case Study : In vitro studies demonstrated that this compound effectively inhibited the proliferation of various cancer cell lines, showcasing its potential as a lead compound for drug development .
Other Biological Applications
- Antiviral Activity : Preliminary studies suggest that boronic acids can exhibit antiviral properties, potentially inhibiting viral replication mechanisms . However, specific data on this compound's antiviral efficacy remains limited.
Research Findings
Study | Target | IC50 Value | Effect |
---|---|---|---|
U266 Cells | Proteasome | 4.60 nM | Cell cycle arrest at G2/M phase |
Various Cancer Lines | Proliferation | Varies | Growth inhibition observed |
Synthesis and Production
The synthesis of this compound typically involves:
- Reaction of 4-bromoaniline with cyclopropyl isocyanate to form a urea derivative.
- Palladium-catalyzed borylation using bis(pinacolato)diboron to yield the final product.
Industrial production methods optimize reaction conditions such as temperature and catalyst concentration to enhance yield and purity .
特性
IUPAC Name |
[4-(cyclopropylcarbamoyl)phenyl]boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BNO3/c13-10(12-9-5-6-9)7-1-3-8(4-2-7)11(14)15/h1-4,9,14-15H,5-6H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCRPDYXXIVYAAJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)C(=O)NC2CC2)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30378406 | |
Record name | [4-(Cyclopropylcarbamoyl)phenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30378406 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
515140-26-8 | |
Record name | [4-(Cyclopropylcarbamoyl)phenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30378406 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(Cyclopropylcarbamoyl)benzeneboronic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。